5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl
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Description
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl is a useful research compound. Its molecular formula is C45H28N4ORu and its molecular weight is 741.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
32073-84-0 |
---|---|
Molecular Formula |
C45H28N4ORu |
Molecular Weight |
741.8 g/mol |
IUPAC Name |
carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.CO.Ru/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;/h1-28H;;/q-2;;+2 |
InChI Key |
AALUWVZJQWOFBD-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Rh+2] |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ru+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl impact the electrical properties of a metal-semiconductor junction?
A1: The research paper demonstrates that incorporating this compound (RuP) between aluminum (Al) and p-type silicon (p-Si) in a junction diode significantly alters its electrical characteristics []. The RuP layer acts as an interfacial layer, modifying the barrier height and ideality factor of the diode. Specifically, the RuP/p-Si/Al diode exhibited a higher barrier height (1.23 eV) and ideality factor (1.95) compared to a conventional Al/p-Si Schottky diode []. This suggests that the presence of RuP influences charge carrier transport across the junction, effectively controlling the flow of current.
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